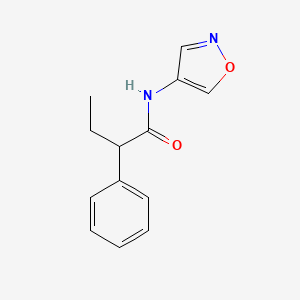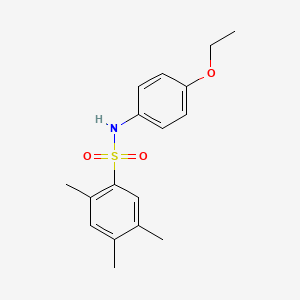
(1,4-Bis(4-ethoxyphenyl)-1,4-dihydro-1,2,4,5-tetrazine-3,6-diyl)bis(phenylmethanone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of an organic compound .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can provide information about the compound’s reactivity and stability .Physical And Chemical Properties Analysis
This includes studying properties such as solubility, melting point, boiling point, and reactivity. Techniques such as thermal analysis and spectroscopy can be used .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1,4-Bis(4-ethoxyphenyl)-1,4-dihydro-1,2,4,5-tetrazine-3,6-diyl)bis(phenylmethanone) involves the condensation of 4-ethoxybenzaldehyde with hydrazine hydrate to form 1,4-bis(4-ethoxyphenyl)-1,4-dihydro-1,2,4,5-tetrazine. This intermediate is then reacted with benzophenone in the presence of a catalyst to form the final product.", "Starting Materials": [ "4-ethoxybenzaldehyde", "hydrazine hydrate", "benzophenone", "catalyst" ], "Reaction": [ "Step 1: Condensation of 4-ethoxybenzaldehyde with hydrazine hydrate to form 1,4-bis(4-ethoxyphenyl)-1,4-dihydro-1,2,4,5-tetrazine", "Step 2: Reaction of 1,4-bis(4-ethoxyphenyl)-1,4-dihydro-1,2,4,5-tetrazine with benzophenone in the presence of a catalyst to form (1,4-Bis(4-ethoxyphenyl)-1,4-dihydro-1,2,4,5-tetrazine-3,6-diyl)bis(phenylmethanone)" ] } | |
Numéro CAS |
68301-23-5 |
Formule moléculaire |
C32H28N4O4 |
Poids moléculaire |
532.6 |
Nom IUPAC |
[6-benzoyl-1,4-bis(4-ethoxyphenyl)-1,2,4,5-tetrazin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C32H28N4O4/c1-3-39-27-19-15-25(16-20-27)35-31(29(37)23-11-7-5-8-12-23)34-36(26-17-21-28(22-18-26)40-4-2)32(33-35)30(38)24-13-9-6-10-14-24/h5-22H,3-4H2,1-2H3 |
Clé InChI |
JETIHOYFEWRQMB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=NN(C(=N2)C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)OCC)C(=O)C5=CC=CC=C5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(isopropylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2783751.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide](/img/structure/B2783753.png)
![(E)-N-[1-(4-Cyclopropyl-6-oxo-1H-pyrimidin-2-yl)cyclohexyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2783756.png)

![1-[(2-Chloropropanoylamino)methyl]-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide](/img/structure/B2783758.png)



![2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2783768.png)

![5-Methyl-2-piperidino[1,6]naphthyridine](/img/structure/B2783770.png)
![1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine](/img/structure/B2783772.png)
![Ethyl 4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2783773.png)